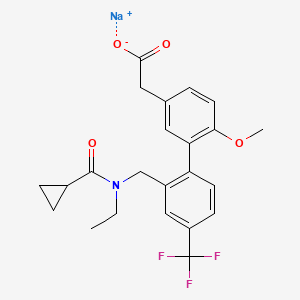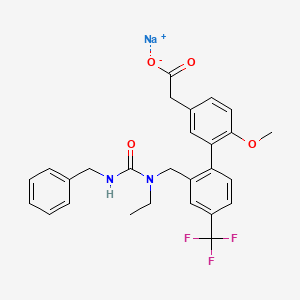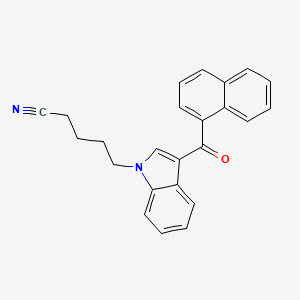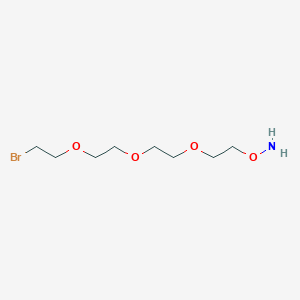
Bromure d'aminooxy-PEG3
Vue d'ensemble
Description
Aminooxy-PEG3-bromide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Aminooxy-PEG3-bromide is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-bromide is C8H18BrNO4 . The molecular weight is 272.14 g/mol . The InChI is 1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 and the canonical SMILES is C(COCCON)OCCOCCBr .Chemical Reactions Analysis
Aminooxy-PEG3-bromide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical and Chemical Properties Analysis
The molecular weight of Aminooxy-PEG3-bromide is 272.14 g/mol . The exact mass is 271.04192 g/mol . The monoisotopic mass is 271.04192 g/mol . The topological polar surface area is 62.9 Ų . The heavy atom count is 14 .Applications De Recherche Scientifique
Bioconjugaison
Bromure d'aminooxy-PEG3: est largement utilisé dans la bioconjugaison. Il réagit avec les aldéhydes pour former des liaisons oximes, qui sont stables et peuvent être utilisées pour fixer une variété de molécules à des biomolécules {svg_1}. Cette application est cruciale pour la création de systèmes de délivrance de médicaments ciblés, où le composé PEGylé peut améliorer la solubilité et la stabilité des agents thérapeutiques.
Développement de médicaments
Dans le développement de médicaments, le this compound sert de lien pour relier les médicaments à petites molécules à des ligands de ciblage ou des anticorps {svg_2}. Cela permet de créer des conjugués anticorps-médicaments (ADC) qui délivrent des médicaments cytotoxiques spécifiquement aux cellules cancéreuses, minimisant l'impact sur les tissus sains.
Modification de surface
Ce composé est également utilisé pour la modification de surface de nanoparticules ou d'autres vecteurs {svg_3}. En attachant du this compound à la surface, les chercheurs peuvent améliorer la biocompatibilité et le temps de circulation de ces vecteurs dans la circulation sanguine, ce qui est essentiel pour les applications diagnostiques et thérapeutiques.
Synthèse PROTAC
Le this compound est un élément clé dans la synthèse des PROTAC (chimères de ciblage de la protéolyse) {svg_4}. Les PROTAC sont des molécules qui induisent la dégradation de protéines spécifiques, une approche nouvelle dans la thérapie de dégradation ciblée des protéines, qui gagne du terrain dans le traitement de diverses maladies, y compris le cancer.
Réactifs diagnostiques
Le composé est utilisé dans la préparation de réactifs diagnostiques {svg_5}. En le conjuguant avec des biomarqueurs ou des médicaments, les chercheurs peuvent développer des dosages et des tests qui détectent la présence de maladies ou la concentration de produits pharmaceutiques dans les échantillons biologiques.
Chimie clic
Le this compound est impliqué dans les applications de chimie clic {svg_6}. Il peut être utilisé pour introduire un groupe fonctionnel aminooxy dans les molécules, qui peuvent ensuite subir des réactions clic pour former des produits stables. Cela est particulièrement utile dans la synthèse rapide de molécules complexes pour la recherche et le développement en chimie et en biologie.
Mécanisme D'action
Target of Action
Aminooxy-PEG3-bromide is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Aminooxy-PEG3-bromide involves the formation of a PROTAC molecule . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Aminooxy-PEG3-bromide, being a linker, plays a crucial role in bringing these two entities close enough to initiate the ubiquitination process .
Biochemical Pathways
The key biochemical pathway involved in the action of Aminooxy-PEG3-bromide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, Aminooxy-PEG3-bromide enables the selective degradation of specific target proteins .
Result of Action
The primary result of the action of Aminooxy-PEG3-bromide is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Safety and Hazards
Aminooxy-PEG3-bromide should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be used only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, wash thoroughly and wash contaminated clothing before reuse . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aminooxy-PEG3-bromide is primarily used as a linker in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its aminooxy group, which can form oxime bonds with aldehydes. This interaction is essential for the selective degradation of target proteins via the ubiquitin-proteasome system . The compound’s PEG spacer enhances its solubility in aqueous media, making it suitable for various biochemical reactions .
Cellular Effects
Aminooxy-PEG3-bromide influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a particular protein may lead to the downregulation of a signaling pathway, thereby altering cellular responses and functions .
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG3-bromide involves its role as a PROTAC linker. It binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This proximity allows the ubiquitin ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminooxy-PEG3-bromide can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Aminooxy-PEG3-bromide remains stable under recommended storage conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of Aminooxy-PEG3-bromide in animal models are dose-dependent. At lower doses, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including off-target protein degradation and potential cellular toxicity .
Metabolic Pathways
Aminooxy-PEG3-bromide is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in tagging target proteins for degradation. This interaction influences metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, Aminooxy-PEG3-bromide is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites for effective protein degradation .
Subcellular Localization
The subcellular localization of Aminooxy-PEG3-bromide is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. For example, it may localize to the cytoplasm or nucleus, depending on the target protein and the cellular context .
Propriétés
IUPAC Name |
O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFCSQLYSKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177459 | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-73-2 | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


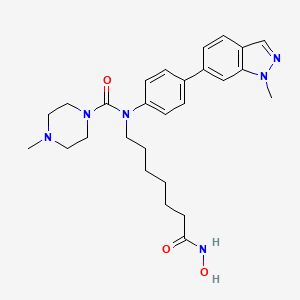

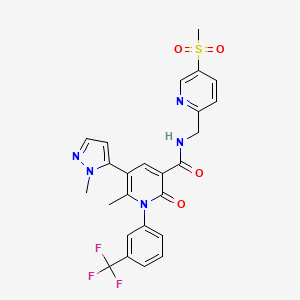

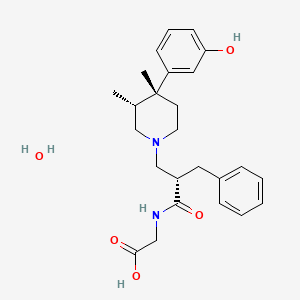
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

